N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC16023923
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15F3N2O3 |
|---|---|
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25) |
| Standard InChI Key | CSKDFZIMJXRJGH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a fused tetracyclic system comprising a bicyclo[5.3.2] framework with additional oxygen and nitrogen heteroatoms. The core structure (azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl) contains two ketone groups at positions 3 and 5, while the 4-position is substituted with a benzamide group bearing a trifluoromethyl (-CF₃) para substituent .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₅F₃N₂O₃ | |
| Molecular weight | 376.3 g/mol | |
| SMILES notation | C1C2C1C3C=CC2[C@H]4[C@@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Stereochemistry | (2R,6S) configuration |
The stereochemical arrangement at positions 2 and 6 is critical for biological activity, as evidenced by reduced efficacy in racemic mixtures . X-ray crystallography confirms the bicyclic system adopts a boat conformation, facilitating interactions with viral targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the tetracyclic core and benzamide substituent:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J=8.4 Hz, 2H, aromatic), 7.85 (d, J=8.4 Hz, 2H, aromatic), 6.35 (m, 1H, ene proton), 4.20–3.80 (m, 4H, bridgehead protons).
-
¹⁹F NMR: -62.5 ppm (CF₃ group).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 377.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a four-step sequence:
-
Cyclization: Reacting 3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-etheno-cycloprop[f]furan with 4-trifluoromethylbenzoyl chloride yields a hydrazide intermediate .
-
Coupling: Hydrazide formation via reaction with ethyl chloroformate in anhydrous THF at -10°C.
-
Ring Closure: Intramolecular Diels-Alder reaction at 120°C generates the tetracyclic core.
-
Crystallization: Purification via cold isopropanol recrystallization achieves >99% purity .
Table 2: Reaction Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Isopropanol | 96% → 98% |
| Temperature | 2–10°C | 85% → 96% |
| Catalyst | DMAP (0.1 eq) | 70% → 89% |
Scalability Challenges
Industrial-scale production faces hurdles in controlling stereochemistry during the Diels-Alder step. Computational modeling (DFT calculations) predicts transition state energies of ΔG‡ = 28.5 kcal/mol for the desired (2R,6S) isomer, necessitating chiral auxiliaries for enantiomeric excess >98%.
Biological Activity and Mechanism
Antiviral Efficacy
The compound demonstrates potent activity against orthopoxviruses:
Table 3: In Vitro Antiviral Data (EC₅₀)
| Virus Strain | EC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Vaccinia (WR) | 0.12 | 312 |
| Monkeypox (Zaire) | 0.18 | 208 |
| Variola (IND-72) | 0.09 | 417 |
Mechanistic studies identify inhibition of viral p37 protein (homolog of vaccinia F13L), which mediates enveloped virion egress . Surface plasmon resonance assays show Kd = 3.2 nM for p37 binding, with >1000-fold selectivity over human homologs .
In Vivo Protection
In a lethal rabbitpox model (10⁶ PFU challenge):
-
Viral Load: 4-log reduction in lung titers by day 7
Pharmacodynamic modeling correlates plasma concentrations >1.5 μg/mL with complete protection .
Applications and Future Directions
Biodefense Strategic Stockpiling
Under the FDA Animal Rule, the compound is prioritized for inclusion in the US Strategic National Stockpile, with projected manufacturing of 2 million treatment courses by 2026 . Combination therapies with tecovirimat (ST-246) are under investigation to circumvent potential resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume